Sodium2-(4-bromophenyl)ethanesulfonate

Description

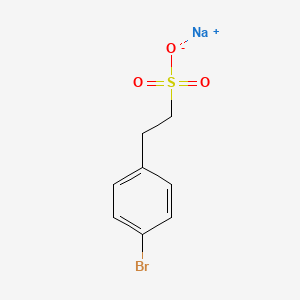

Sodium 2-(4-bromophenyl)ethanesulfonate (CAS: Not explicitly provided; molecular formula: C₈H₈BrNaO₃S) is an organosulfonate salt characterized by a bromophenyl group attached to an ethanesulfonate backbone, with a sodium counterion. This compound is notable for its polar sulfonate group (-SO₃⁻), which enhances water solubility and ionic interactions, making it useful in pharmaceuticals, surfactants, and materials science. Its synthesis typically involves sulfonation of 2-(4-bromophenyl)ethane followed by neutralization with sodium hydroxide. The bromine atom at the para position contributes to its stability and reactivity in cross-coupling reactions, while the sulfonate group facilitates strong ionic and hydrogen-bonding interactions in crystalline phases.

Properties

Molecular Formula |

C8H8BrNaO3S |

|---|---|

Molecular Weight |

287.11 g/mol |

IUPAC Name |

sodium;2-(4-bromophenyl)ethanesulfonate |

InChI |

InChI=1S/C8H9BrO3S.Na/c9-8-3-1-7(2-4-8)5-6-13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1 |

InChI Key |

BVAHWQAYONTDDL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)[O-])Br.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-bromophenyl)ethanesulfonate typically involves the sulfonation of 4-bromophenylethane. The process begins with the bromination of phenylethane to produce 4-bromophenylethane. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to yield 2-(4-bromophenyl)ethanesulfonic acid. Finally, neutralization with sodium hydroxide results in the formation of Sodium 2-(4-bromophenyl)ethanesulfonate.

Industrial Production Methods: In industrial settings, the production of Sodium 2-(4-bromophenyl)ethanesulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Types of Reactions:

Substitution Reactions: Sodium 2-(4-bromophenyl)ethanesulfonate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of phenylethane derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

Substitution: Products include 2-(4-hydroxyphenyl)ethanesulfonate, 2-(4-aminophenyl)ethanesulfonate, and 2-(4-thiophenyl)ethanesulfonate.

Oxidation: Sulfonic acid derivatives.

Reduction: Phenylethane derivatives.

Scientific Research Applications

Sodium 2-(4-bromophenyl)ethanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in substitution and coupling reactions.

Biology: The compound is utilized in biochemical assays and as a probe in studying enzyme activities.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is employed in the production of specialty chemicals and as a surfactant in various formulations.

Mechanism of Action

The mechanism of action of Sodium 2-(4-bromophenyl)ethanesulfonate involves its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom. This property makes it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogous Compounds

Physicochemical Properties

The ionic nature of Sodium 2-(4-bromophenyl)ethanesulfonate grants it higher water solubility (>100 mg/mL) compared to the hydrophobic ester analogs (<1 mg/mL). However, the bromophenyl group in all compounds reduces solubility in nonpolar solvents. Thermal stability is also influenced by interactions: the sulfonate’s ionic network results in a higher decomposition temperature (~300°C) versus ester analogs (~200°C), which degrade via cleavage of the labile ester bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.